(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Description
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBEGPKQKEJBN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone in the synthesis of Zolmitriptan?
A1: this compound serves as a crucial precursor in the final step of Zolmitriptan synthesis. It reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal through a Fischer indole synthesis to yield the final Zolmitriptan molecule. [] This reaction forms the characteristic indole ring system present in Zolmitriptan.
Q2: The provided research articles detail two distinct synthetic routes to this compound. Can you highlight the key differences between these approaches?
A2: Both papers utilize distinct starting materials and reaction sequences to arrive at this compound.
- Method 1 []: This approach begins with (S)-3-(4-nitrophenyl)-2-amino-1-propanol and involves a series of reactions including cyclization, reduction, and diazotization to ultimately obtain this compound.
- Method 2 []: This method utilizes methyl-4-nitro-(L)-phenylalaninate hydrochloride as the starting material. It involves carbamate formation, multiple reduction steps, and a ring closure reaction to synthesize this compound.
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